2,3-Dibromo-5-vinylfuran
Description
2,3-Dibromo-5-vinylfuran is a brominated furan derivative with bromine atoms at the 2- and 3-positions of the furan ring and a vinyl group (-CH=CH₂) at the 5-position. Its molecular structure combines the electron-withdrawing effects of bromine substituents with the π-conjugation of the vinyl group, making it a reactive intermediate in organic synthesis. The vinyl group distinguishes it from similar brominated furans by introducing steric and electronic effects that influence its chemical behavior.
Properties
Molecular Formula |
C6H4Br2O |
|---|---|
Molecular Weight |
251.90 g/mol |
IUPAC Name |
2,3-dibromo-5-ethenylfuran |
InChI |
InChI=1S/C6H4Br2O/c1-2-4-3-5(7)6(8)9-4/h2-3H,1H2 |
InChI Key |
JQGSAYHTJSDVGO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(O1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromo-5-vinylfuran can be synthesized through the bromination of 5-vinylfuran. The reaction typically involves the use of bromine (Br2) in an organic solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 2,3-Dibromo-5-vinylfuran are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5-vinylfuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea, and sodium alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) are used, and the reactions are conducted at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include 2,3-diamino-5-vinylfuran, 2,3-dithio-5-vinylfuran, and 2,3-dialkoxy-5-vinylfuran.
Addition Reactions: Products include 2,3-dibromo-5-chlorofuran and 2,3-dibromo-5-bromofuran.
Oxidation Reactions: Products include 2,3-dibromo-5-formylfuran and 2,3-dibromo-5-carboxyfuran.
Scientific Research Applications
2,3-Dibromo-5-vinylfuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials, including polymers and resins, due to its reactive vinyl group and bromine atoms.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-vinylfuran involves its interaction with various molecular targets. The bromine atoms and the vinyl group provide reactive sites for chemical reactions. In biological systems, it may interact with enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Brominated Furan Derivatives
Structural Features and Substituent Effects
Key Observations :
- Steric Effects: The tetraphenyl substituents in 3,4-dibromo-2,5-dihydrofuran induce significant steric hindrance, resulting in a non-planar dihydrofuran core . In contrast, the vinyl group in 2,3-dibromo-5-vinylfuran is less bulky but introduces π-conjugation.
- Electronic Effects: Bromine atoms at 2- and 3-positions in both 2,3-dibromo-5-vinylfuran and the nitro-propanone derivative enhance electrophilicity.
- Crystal Packing: The tetraphenyl derivative exhibits Br⋯Br contacts (3.518 Å) and C–H⋯H interactions , while the nitro-propanone analog forms C–H⋯O hydrogen-bonded chains . The vinyl group in 2,3-dibromo-5-vinylfuran may favor π-stacking or polymerization due to the unsaturated bond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
